(12S)-6-chloro-5-hydroxy-13-methoxy-2-oxa-10,11-dithia-13,15-diazatetracyclo[10.2.2.01,9.03,8]hexadeca-3,5,7-triene-14,16-dione
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Overview
Description
(12S)-6-chloro-5-hydroxy-13-methoxy-2-oxa-10,11-dithia-13,15-diazatetracyclo[102201,903,8]hexadeca-3,5,7-triene-14,16-dione is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is typically produced in research laboratories for scientific studies.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the chlorine atom can introduce various functional groups.
Scientific Research Applications
(12S)-6-chloro-5-hydroxy-13-methoxy-2-oxa-10,11-dithia-13,15-diazatetracyclo[10.2.2.01,9.03,8]hexadeca-3,5,7-triene-14,16-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex tetracyclic structures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although it is not yet approved for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (12S)-6-chloro-5-hydroxy-13-methoxy-2-oxa-10,11-dithia-13,15-diazatetracyclo[10.2.2.01,9.03,8]hexadeca-3,5,7-triene-14,16-dione involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are not well-characterized, but it is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
Aspirochlorin: A compound with a similar tetracyclic structure and functional groups.
Other Tetracyclic Compounds: Various tetracyclic compounds with different substituents and functional groups.
Uniqueness
(12S)-6-chloro-5-hydroxy-13-methoxy-2-oxa-10,11-dithia-13,15-diazatetracyclo[102201,9
Properties
Molecular Formula |
C12H9ClN2O5S2 |
---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
(12S)-6-chloro-5-hydroxy-13-methoxy-2-oxa-10,11-dithia-13,15-diazatetracyclo[10.2.2.01,9.03,8]hexadeca-3,5,7-triene-14,16-dione |
InChI |
InChI=1S/C12H9ClN2O5S2/c1-19-15-10-9(17)14-12(11(15)18)8(21-22-10)4-2-5(13)6(16)3-7(4)20-12/h2-3,8,10,16H,1H3,(H,14,17)/t8?,10-,12?/m0/s1 |
InChI Key |
NVCJFEMWTAVKAU-BSTRBVHOSA-N |
Isomeric SMILES |
CON1[C@@H]2C(=O)NC3(C1=O)C(C4=CC(=C(C=C4O3)O)Cl)SS2 |
Canonical SMILES |
CON1C2C(=O)NC3(C1=O)C(C4=CC(=C(C=C4O3)O)Cl)SS2 |
Origin of Product |
United States |
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